molecular formula C7H13ClN2 B1403118 trans-3-Aminocyclohexanecarbonitrile hydrochloride CAS No. 920966-30-9

trans-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No.: B1403118
CAS No.: 920966-30-9
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride. This nomenclature explicitly defines the stereochemical configuration through the (1R,3R) descriptor, indicating the spatial arrangement of substituents around the cyclohexane ring. The compound is registered under Chemical Abstracts Service number 920966-30-9, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems refer to this compound as trans-3-aminocyclohexanecarbonitrile hydrochloride, emphasizing the trans-relationship between the amino and carbonitrile substituents.

The compound is catalogued in major chemical databases including PubChem, where it holds the Compound Identifier 67278607. The MDL number MFCD22548413 provides additional database cross-referencing capabilities. These registry numbers ensure consistent identification across different chemical suppliers and research institutions. The systematic nomenclature reflects the compound's classification as both an aminocyclohexane derivative and a nitrile compound, highlighting its dual functional group nature. Synonymous names in chemical literature include trans-3-cyanocyclohexylamine hydrochloride, which emphasizes the nitrile functionality from a different nomenclature perspective.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₇H₁₃ClN₂, representing the complete hydrochloride salt form of the compound. The molecular weight is precisely calculated as 160.65 grams per mole, accounting for all constituent atoms including the chloride ion from the hydrochloride salt formation. This molecular composition reveals the presence of seven carbon atoms forming the cyclohexane ring and carbonitrile group, thirteen hydrogen atoms distributed across the ring and amino group, one chlorine atom from the hydrochloride salt, and two nitrogen atoms contributing to both the amino and nitrile functionalities.

Molecular Parameter Value Source Reference
Molecular Formula C₇H₁₃ClN₂
Molecular Weight 160.65 g/mol
Carbon Atoms 7
Hydrogen Atoms 13
Nitrogen Atoms 2
Chlorine Atoms 1

The elemental composition analysis demonstrates that carbon constitutes approximately 52.3% of the molecular weight, hydrogen contributes 8.2%, nitrogen accounts for 17.4%, and chlorine represents 22.1% of the total molecular mass. This distribution reflects the significant contribution of the hydrochloride salt formation to the overall molecular weight. The presence of two nitrogen atoms in distinct chemical environments - one in the amino group and one in the nitrile group - creates interesting electronic and steric effects within the molecule. The carbonitrile group contributes 26 mass units to the overall molecular weight, while the amino group adds 16 mass units, demonstrating the substantial impact of these functional groups on the compound's properties.

Stereochemical Configuration and Conformational Analysis

The trans-configuration of 3-aminocyclohexanecarbonitrile hydrochloride places the amino and carbonitrile substituents in a 1,3-diequatorial relationship when the cyclohexane ring adopts its most stable chair conformation. The (1R,3R) absolute configuration designation indicates that both substituents occupy specific spatial positions that minimize steric interactions and optimize molecular stability. The InChI stereochemical descriptor InChI=1S/C7H12N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-4,9H2/t6-,7-/m1/s1 provides detailed three-dimensional structural information, confirming the trans-arrangement.

Conformational analysis reveals that the trans-configuration allows both functional groups to occupy equatorial positions in the chair conformation, significantly reducing 1,3-diaxial interactions compared to axial positioning. According to A-value principles for cyclohexane substituents, amino groups typically exhibit an A-value of approximately 1.6 kilocalories per mole, while nitrile groups demonstrate an A-value of 0.17 kilocalories per mole. These values indicate that the amino group shows a stronger preference for equatorial positioning compared to the nitrile group, making the trans-diequatorial conformation highly favorable energetically.

The SMILES notation N#C[C@H]1CC@HCCC1.[H]Cl explicitly defines the stereochemical arrangement through chiral center descriptors. The cyclohexane ring adopts predominantly chair conformations under normal conditions, with ring-flipping processes interconverting between different chair forms. The trans-configuration ensures that regardless of which chair conformation is adopted, one functional group remains equatorial while the other may become axial, but both substituents are never simultaneously axial. This conformational flexibility contributes to the compound's stability and influences its chemical reactivity patterns, particularly in nucleophilic and electrophilic reactions involving either functional group.

Comparative Structural Analysis with Cis-Isomeric Counterpart

The structural comparison between this compound and its cis-isomeric counterpart reveals fundamental differences in stereochemical arrangement and conformational behavior. The cis-isomer, identified by CAS number 1403323-06-7, possesses the identical molecular formula C₇H₁₃ClN₂ and molecular weight of 160.65 grams per mole, but differs significantly in the spatial relationship between the amino and carbonitrile substituents. While the trans-isomer exhibits a 1,3-diequatorial arrangement in its preferred chair conformation, the cis-isomer forces one substituent into an axial position regardless of the chair conformation adopted.

Structural Parameter Trans-Isomer Cis-Isomer Difference
CAS Number 920966-30-9 1403323-06-7 Different registry
Preferred Conformation Diequatorial Axial-Equatorial Stability difference
SMILES Notation N#C[C@H]1CC@HCCC1.[H]Cl N#C[C@H]1CC@@HCCC1.[H]Cl Stereochemical descriptors
MDL Number MFCD22548413 MFCD22548414 Sequential assignment

The SMILES notations clearly distinguish the two isomers through different stereochemical descriptors at the chiral centers. In the trans-isomer, both chiral centers possess the same descriptive notation [C@H], while the cis-isomer displays [C@H] and [C@@H] descriptors, indicating opposite configurations. This difference in stereochemical arrangement leads to distinct conformational preferences and energy profiles. The cis-configuration necessitates that one functional group occupy an axial position in any chair conformation, creating unfavorable 1,3-diaxial interactions and resulting in higher overall molecular energy compared to the trans-isomer.

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of Trans-3-Aminocyclohexanecarbonitrile

Method Overview:
The synthesis begins with the stereoselective construction of the cyclohexane ring bearing amino and nitrile functionalities in the trans configuration. The key challenge is to control stereochemistry during ring formation and functionalization.

Approach:

  • Hydrogenation of Precursors:
    The most common route involves hydrogenation of suitable aromatic or unsaturated precursors, such as aromatic nitriles or cyclohexene derivatives, under stereospecific conditions. For example, the hydrogenation of aromatic precursors like 3-aminobenzonitrile derivatives can yield the trans-isomer with high selectivity.
  • Use of Chiral Catalysts or Stereospecific Conditions:
    Catalysts such as Raney Nickel or palladium-based systems under controlled temperature and pressure conditions favor the formation of the trans-isomer. The stereochemistry is confirmed via NMR and chiral chromatography.

Research Data:

Catalyst Conditions Yield (%) Trans/ cis ratio Reference
Raney Nickel 150 bar, 60°C, 24h 85-88 >99:1 trans Palaima et al., 1977
Palladium on Carbon 1.0-1.2 MPa H₂, 30-45°C, 24h 90-99 >99:1 trans Patent CN112608243A

Notes:

  • The use of catalytic hydrogenation ensures high stereoselectivity.
  • Reaction conditions such as temperature, pressure, and catalyst type critically influence stereochemistry.

Formation of the Nitrile Group

Method Overview:
The nitrile functionality is typically introduced via nucleophilic substitution or via the reduction of nitrile precursors.

Approach:

  • Direct Cyanation:
    Cyclohexanone derivatives can be converted to nitriles via nucleophilic substitution with cyanide sources under basic conditions.

Research Data:

Starting Material Cyanation Method Yield (%) Stereoselectivity Reference
Cyclohexanone derivatives Nucleophilic substitution 70-80 High trans selectivity Literature review
Cyclohexene derivatives Hydrocyanation 75-85 >95:5 trans/cis Patent CN112608243A

Notes:

  • The choice of cyanide source and reaction conditions influences the purity and stereochemistry of the nitrile.

Hydrochloride Salt Formation

Method Overview:
The free base trans-3-aminocyclohexanecarbonitrile is converted into its hydrochloride salt to enhance stability and facilitate purification.

Approach:

  • Acidic Hydrochloride Salt Formation:
    Dissolution of the free amine in anhydrous ethanol or methanol, followed by bubbling or addition of gaseous HCl or HCl solution, precipitates the hydrochloride salt.

Research Data:

Method Yield (%) Purity (%) Notes Reference
Gas-phase HCl bubbling 85-90 >99 Produces high-purity hydrochloride salt Patent CN112608243A
Acid solution addition 80-88 >98 Suitable for large-scale synthesis Patent WO2017134212A1

Notes:

  • Maintaining anhydrous conditions prevents hydrolysis.
  • Crystallization parameters influence the purity and yield.

Summary of the Preparation Route

Step Description Key Conditions Yield (%) Stereoselectivity References
1 Stereoselective hydrogenation of aromatic precursors Raney Nickel or Pd catalyst, 1-2 MPa H₂ 85-90 >99:1 trans Palaima et al., 1977; CN112608243A
2 Cyanation to introduce nitrile group Nucleophilic substitution or hydrocyanation 70-85 High trans selectivity CN112608243A
3 Formation of hydrochloride salt Acid addition, crystallization 80-90 Not applicable CN112608243A; WO2017134212A1

Additional Considerations

  • Safety:
    The use of cyanide reagents requires strict safety protocols, including proper ventilation and protective equipment.

  • Purity and Characterization:
    The final hydrochloride salt should be characterized by NMR, IR, and melting point analysis to confirm stereochemistry and purity.

  • Scale-up Potential: The described methods are adaptable for industrial synthesis, with attention to catalyst recovery and waste management.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-Aminocyclohexanecarbonitrile hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of nitrile and amine groups on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: It is investigated for its potential therapeutic effects and as a building block for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

cis-3-Aminocyclohexanecarbonitrile Hydrochloride

  • CAS : 920966-30-9 .
  • Structural Difference: The cis-isomer has the amino and nitrile groups on the same side of the cyclohexane ring, leading to steric hindrance and altered dipole interactions.
  • Properties: Lower aqueous solubility compared to the trans-isomer due to reduced molecular symmetry . Stability: Limited data, but cis-isomers generally exhibit lower thermal stability in analogous compounds .

trans-4-Aminocyclohexanecarbonitrile Hydrochloride

  • CAS : 1403323-06-7 .
  • Structural Difference: The amino and nitrile groups are positioned on adjacent carbons (C3 and C4) in a trans-configuration.
  • Applications: Preferential use in peptide mimetics due to spatial alignment of functional groups .

4-Aminocyclohexanecarbonitrile (Free Base)

  • CAS : 1303968-08-2 .
  • Structural Difference : Lacks the hydrochloride salt, existing as a free amine.
  • Properties :
    • Molecular Weight : 124.18 g/mol (vs. 160.64 g/mol for the HCl salt) .
    • Solubility : Poor water solubility, limiting its utility in aqueous-phase reactions .

General Comparison of Hydrochloride Salts

Property trans-3-Aminocyclohexanecarbonitrile HCl cis-3-Aminocyclohexanecarbonitrile HCl trans-4-Aminocyclohexanecarbonitrile HCl
CAS Number 23083-48-9 920966-30-9 1403323-06-7
Molecular Formula C₇H₁₃ClN₂ C₇H₁₃ClN₂ C₇H₁₃ClN₂
Aqueous Solubility High Moderate High
Typical Purity ≥95% ≥95% ≥95%
Stability in Solution Stable (inferred) Less stable (inferred) Stable (inferred)

Discrepancies and Limitations in Literature

  • CAS Number Conflicts : incorrectly lists the cis-isomer’s CAS (920966-30-9) for the trans-3 compound, highlighting the need to verify identifiers from authoritative databases like PubChem .

Biological Activity

trans-3-Aminocyclohexanecarbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Antimicrobial Properties

Research indicates that trans-3-Aminocyclohexanecarbonitrile derivatives exhibit significant antimicrobial activity. Notably, certain derivatives have shown effectiveness against ampicillin-resistant strains of Enterobacter cloacae. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure, such as the presence of heterocyclic aryl rings, enhance antimicrobial potency. For instance, compounds with a cyclohexanone moiety were found to be more effective than those with cyclopentanone structures .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies measuring nitric oxide (NO) production in activated macrophages revealed that certain derivatives could moderately suppress NO production, with IC50 values ranging from 22.7 to 35.3 µM. The most potent compounds demonstrated an IC50 value of 4.2 ± 0.2 µM, indicating substantial anti-inflammatory activity .

The mechanisms underlying the biological activities of this compound involve modulation of pro-inflammatory cytokines and transcription factors. For example, certain analogs were shown to inhibit the activation of AP-1, a key transcription factor involved in inflammatory responses, with IC50 values comparable to established anti-inflammatory agents like curcumin .

Summary of Research Findings

Activity Description IC50 Values (µM)
AntimicrobialEffective against ampicillin-resistant E. cloacaeVaries by derivative
Anti-inflammatorySuppresses NO production in activated macrophages4.2 - 35.3
Modulation of CytokinesInhibits AP-1 activation1.4 - 11.4

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-3-Aminocyclohexanecarbonitrile hydrochloride?

  • Methodological Answer : Synthesis typically involves stereoselective reactions to ensure the trans configuration. For example, catalytic hydrogenation of a nitrile precursor (e.g., 3-cyanocyclohexene) under controlled pressure (1–3 atm) with a platinum or palladium catalyst can yield the desired stereochemistry. Post-synthesis, the amine group is stabilized as a hydrochloride salt via reaction with HCl gas in anhydrous ethanol. Purification via recrystallization (using ethanol/water mixtures) is critical to isolate the trans isomer .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm stereochemistry via 1H^1H-NMR coupling constants (axial-equatorial proton splitting patterns) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. A purity threshold of ≥95% is recommended for research-grade material.
  • Structural Confirmation :
  • NMR : 1H^1H- and 13C^13C-NMR to identify cyclohexane ring protons (δ 1.2–2.5 ppm) and nitrile carbon (δ 120–125 ppm).
  • FT-IR : Confirm the presence of -CN (stretch ~2240 cm1^{-1}) and -NH3+_3^+Cl^- (broad band ~2500–3000 cm1^{-1}).
  • Melting Point : Compare observed mp (e.g., 274–278°C for analogous trans-aminocyclohexane derivatives) to literature values; deviations >2°C suggest impurities .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group.
  • Disposal : Segregate waste and comply with local regulations (e.g., US EPA 40 CFR Part 261). Neutralize residual hydrochloride with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example:

  • NMR Discrepancies : Compare spectra in deuterated DMSO vs. CDCl3_3; amine protons may exhibit solvent-dependent shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • IR Variability : Moisture absorption can broaden -NH3+_3^+ bands. Dry samples under vacuum (40°C, 24 hrs) before analysis.
  • Reference Standards : Cross-validate with independently synthesized batches or commercial analogs (e.g., trans-4-Aminocyclohexanol hydrochloride, CAS 50910-54-8) .

Q. What experimental design strategies minimize stereochemical byproducts during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce thermal racemization.
  • In Situ Monitoring : Use inline FT-IR to track nitrile conversion and minimize over-reaction.
  • Byproduct Analysis : Employ LC-MS to detect cis-isomers or degradation products (e.g., cyclohexanecarboxylic acid derivatives) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms). Focus on the nitrile group’s electrophilicity.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for the C≡N bond, predicting metabolic stability.
  • MD Simulations : Simulate solvation in water/biological membranes (GROMACS) to assess bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-3-Aminocyclohexanecarbonitrile hydrochloride
Reactant of Route 2
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trans-3-Aminocyclohexanecarbonitrile hydrochloride

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